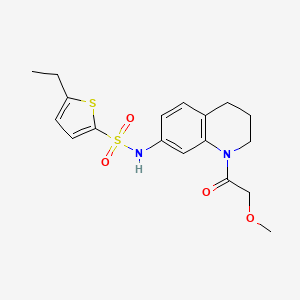

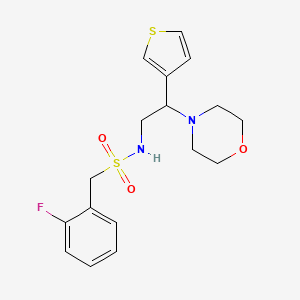

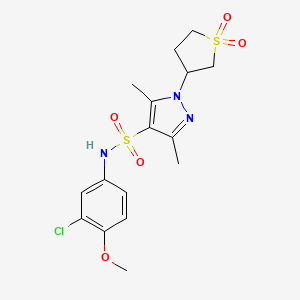

![molecular formula C9H18N2O B2398117 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 314748-53-3](/img/structure/B2398117.png)

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol” is a compound with the molecular formula C9H18N2O . It is a solid at room temperature .

Synthesis Analysis

Spirocyclic quaternary ammonium salts of N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been obtained for the first time by its reaction with 1,4-dibromobutane and 1,5-dibromopentane .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 .Chemical Reactions Analysis

The compound has been used in the preparation of bicyclo[3.3.1]nonan-2-ene . It has also been found to react with terminal dibromoalkanes with different lengths of carbon chains .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.252 Da .科学的研究の応用

Formation of 1,3-diazaadamantane Derivatives

The compound can undergo reactions to form 1,3-diazaadamantane derivatives. Heating 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with hydrobromic acid yields 1,5-dimethylbispidin-9-one, which can condense with dialdehydes to create new compounds containing two 1,3-diazaadamantane moieties (Kuznetsov et al., 2014).

Intramolecular Redox Reactions

The compound has been involved in studies of stereoselective intramolecular redox reactions. For example, the ring opening in 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride leads to a stereoselective formation of anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (Vatsadze et al., 2006).

Liposomal Delivery Systems

This compound has been utilized in the design of liposomal delivery systems. Liposomes incorporating derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown increased permeability under certain conditions, such as pH changes, making them useful for controlled drug release (Veremeeva et al., 2021).

Synthesis of Quinoline Derivatives

The compound has been used to synthesize new 1,3-diazaadamantane derivatives with quinoline fragments. This involves condensation reactions with various quinoline carbaldehydes, expanding the chemical diversity and potential applications (Arutyunyan et al., 2014).

Lipid Bilayer Modifiers

Novel derivatives have been synthesized for potential use as lipid bilayer modifiers. These compounds can undergo conformational reorganization under changes in solvent polarity, pH, or complexation, making them interesting for biological and chemical studies (Veremeeva et al., 2019).

Conformational Studies

The compound has been a subject of conformational studies to understand its structural properties. Investigations using various calculation methods have provided insights into the preferred conformations and interactions within the molecule (Pisarev et al., 2018).

作用機序

Target of Action

The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines . These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals .

Mode of Action

The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes .

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine . This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine , it may be involved in enhancing imaging capabilities at the cellular level.

特性

IUPAC Name |

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGILKOPDDCGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC(C1O)(CNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

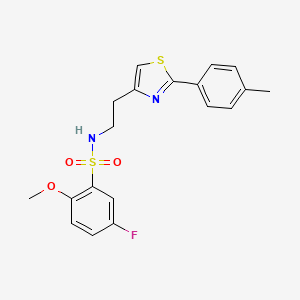

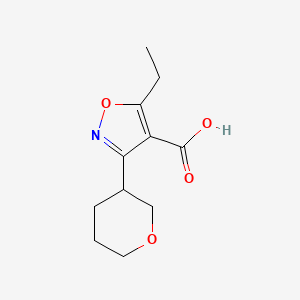

![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)

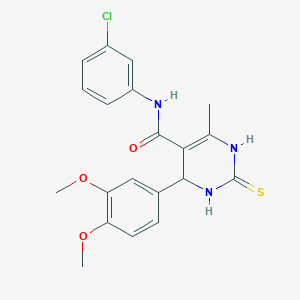

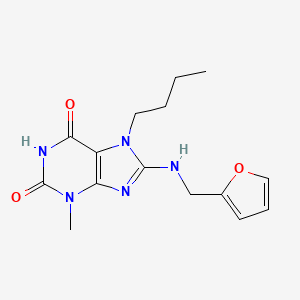

![3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2398047.png)

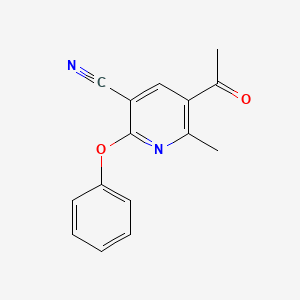

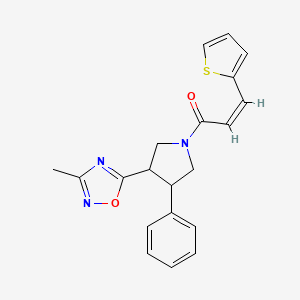

![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)